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Compound of Interest

Compound Name: Disodium citrate

Cat. No.: B093818 Get Quote

This technical support guide provides troubleshooting strategies and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome PCR inhibition caused by disodium citrate.

Frequently Asked Questions (FAQs)
Q1: How does disodium citrate inhibit my PCR reaction?

Disodium citrate, and its conjugate base citrate, act as potent PCR inhibitors by chelating

magnesium ions (Mg²⁺)[1][2]. Mg²⁺ is an essential cofactor for Taq DNA polymerase, the

enzyme that drives the amplification of DNA in a PCR reaction[1][2][3]. By binding to and

sequestering these magnesium ions, citrate reduces the effective concentration of free Mg²⁺

available to the polymerase. This leads to a decrease in or complete loss of polymerase

activity, resulting in poor or failed DNA amplification[1][2].

Q2: My DNA sample is stored in a solution containing disodium citrate. At what concentration

will it become inhibitory?

The inhibitory effect of citrate is dependent on its concentration in the final PCR mix[1]. While

there isn't a single universal inhibitory concentration due to variations in PCR conditions

(especially the initial Mg²⁺ concentration), even low millimolar (mM) concentrations of citrate

can interfere with the reaction[1]. For instance, if a sample is stored in a 1 mM sodium citrate

solution, its final concentration in the PCR master mix could be high enough to significantly

reduce the availability of the 1.5-2.0 mM Mg²⁺ typically present[1].
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Q3: How can I confirm that disodium citrate is the inhibitor in my PCR experiment?

To confirm that disodium citrate is the cause of PCR failure, you can perform a "spiking"

experiment[1]. This involves setting up two PCR reactions:

Control Reaction: A standard PCR with a known, clean DNA template that reliably amplifies.

Spiked Reaction: The same as the control reaction, but with the addition of your DNA sample

suspected to contain citrate[1].

A significant reduction or complete lack of amplification in the spiked reaction compared to the

control strongly suggests the presence of a PCR inhibitor in your sample[1]. Additionally, using

an internal amplification control (IAC) can help diagnose inhibition. If both your target DNA and

the IAC fail to amplify or show delayed amplification, an inhibitor is likely present[1].

Troubleshooting Guides
If you suspect disodium citrate is inhibiting your PCR, here are three primary strategies to

overcome it, ranging from simple adjustments to more involved purification methods.

Strategy 1: Reaction Optimization
This is often the most direct and cost-effective approach.

Since citrate inhibits PCR by chelating Mg²⁺, the most straightforward countermeasure is to

increase the MgCl₂ concentration in your PCR master mix[1]. This ensures that even with some

chelation by citrate, sufficient free Mg²⁺ ions are available for the Taq polymerase to function

optimally[1].

Experimental Protocol: MgCl₂ Titration

Preparation: Set up a series of PCR reactions using your citrate-containing DNA template.

MgCl₂ Gradient: Keep all other reaction components constant while varying the final

concentration of MgCl₂. A typical titration range is from 1.5 mM to 4.0 mM, in 0.5 mM

increments[1].
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Controls: Include a positive control (a clean template known to amplify well) and a negative

control (no template) for each MgCl₂ concentration being tested[1].

Analysis: Run the PCR reactions and analyze the results using gel electrophoresis or qPCR.

The optimal MgCl₂ concentration is the one that yields the strongest specific product band

with minimal non-specific amplification[1].

Table 1: Recommended MgCl₂ Titration Range

MgCl₂ Concentration (mM) Expected Outcome

1.5 (Standard) Potential inhibition if citrate is present.

2.0 May overcome low levels of citrate inhibition.

2.5 Often effective for moderate inhibition.

3.0 Increased likelihood of overcoming inhibition.

3.5 High concentration, monitor for non-specificity.

4.0
Very high, increased risk of non-specific

products.

Certain additives, known as PCR facilitators, can help overcome inhibition.

Bovine Serum Albumin (BSA): BSA can bind to various inhibitors and is thought to stabilize

Taq polymerase, making it more resilient[1][4]. A typical final concentration to test is between

0.1 to 0.8 mg/mL[1].

Inhibitor-Resistant Polymerases: Consider using commercially available DNA polymerases

that are engineered to be more tolerant to common PCR inhibitors found in samples like

blood, which often contains citrate as an anticoagulant[1][5].

Table 2: Common PCR Additives to Counteract Citrate Inhibition
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Additive
Recommended Final
Concentration

Mechanism of Action

Bovine Serum Albumin (BSA) 0.1 - 0.8 mg/mL

Binds to inhibitors and

stabilizes Taq polymerase.[1]

[4]

Strategy 2: Sample Dilution
Diluting your DNA template can lower the concentration of disodium citrate to a non-inhibitory

level[1]. However, this approach also reduces the concentration of the target DNA, which may

not be feasible for samples with low-abundance targets[1].

Strategy 3: Nucleic Acid Purification
If optimizing the PCR mix is unsuccessful, removing the citrate from the sample is the most

reliable solution[1].

Experimental Protocol: Spin-Column Based Nucleic Acid Purification

Kit Selection: Choose a commercial nucleic acid purification kit that is appropriate for your

sample type (e.g., DNA from blood, tissue, etc.). Most silica-based spin-column kits are

effective at removing salts like sodium citrate[1][6].

Binding: Follow the manufacturer's protocol. Typically, this involves mixing your sample with

a lysis/binding buffer that facilitates the binding of nucleic acids to the silica membrane[1].

Washing: The column is washed with ethanol-based wash buffers. This step is crucial for

removing inhibitors, salts (including citrate), and other contaminants while the nucleic acids

remain bound to the membrane[1].

Elution: The purified nucleic acids are then eluted from the column using an elution buffer

(often a low-salt buffer like Tris-EDTA) or nuclease-free water. Storing the purified DNA in

water or a low-EDTA buffer is recommended to avoid re-introducing chelating agents[1].
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Mechanism of Disodium Citrate PCR Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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